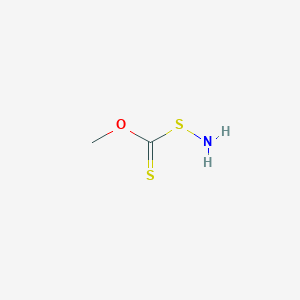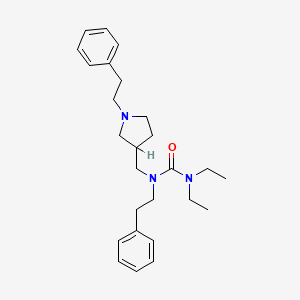
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea is an organic compound with a complex structure. It contains 67 atoms in total, including 37 hydrogen atoms, 26 carbon atoms, 3 nitrogen atoms, and 1 oxygen atom . This compound is notable for its intricate arrangement of phenethyl and pyrrolidinyl groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of phenethyl and pyrrolidinyl derivatives, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include alkyl halides, amines, and urea derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient handling of large quantities of reagents and the consistent production of the compound. The industrial methods also incorporate advanced purification techniques, such as crystallization and chromatography, to achieve the desired quality of the final product .
化学反応の分析
Types of Reactions
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired outcome, with some reactions requiring elevated temperatures and others proceeding at room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .
科学的研究の応用
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
作用機序
The mechanism of action of 1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules and influencing various biochemical pathways .
類似化合物との比較
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea can be compared with other similar compounds, such as:
1,1-Diethyl-3-phenethylurea: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
1,1-Diethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea: Lacks the phenethyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of phenethyl and pyrrolidinyl groups, which confer specific chemical and biological properties that are not observed in its simpler analogs .
特性
CAS番号 |
30380-59-7 |
|---|---|
分子式 |
C26H37N3O |
分子量 |
407.6 g/mol |
IUPAC名 |
1,1-diethyl-3-(2-phenylethyl)-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]urea |
InChI |
InChI=1S/C26H37N3O/c1-3-28(4-2)26(30)29(20-17-24-13-9-6-10-14-24)22-25-16-19-27(21-25)18-15-23-11-7-5-8-12-23/h5-14,25H,3-4,15-22H2,1-2H3 |
InChIキー |
MEHQXSOURNVYTF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)N(CCC1=CC=CC=C1)CC2CCN(C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
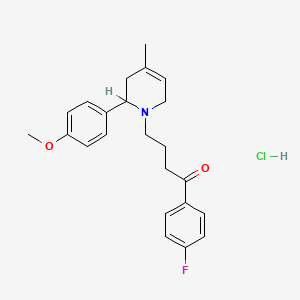
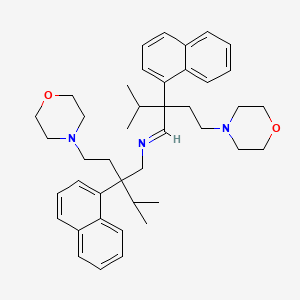

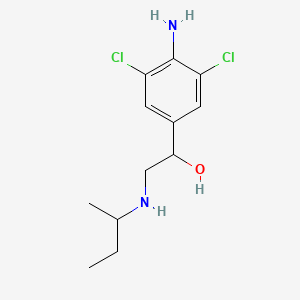
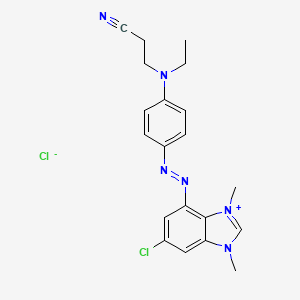
![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)

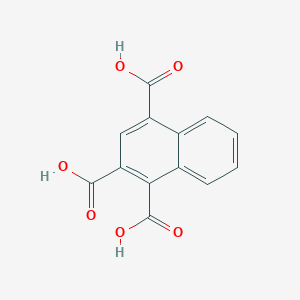
![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)

